molecular formula C16H15FO4S B2462621 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 477334-51-3

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2462621
CAS No.: 477334-51-3
M. Wt: 322.35
InChI Key: UQBGYYHTOVGYJV-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone is an organic compound with the molecular formula C16H15FO4S and a molecular weight of 322.358 g/mol . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a methoxyphenyl group attached to a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxyacetophenone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The fluorophenyl and methoxyphenyl groups contribute to the compound’s overall reactivity and stability, influencing its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
  • 3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
  • 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
  • 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone

Uniqueness

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical reactions and applications in scientific research .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4S/c1-21-14-6-2-12(3-7-14)16(18)10-11-22(19,20)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBGYYHTOVGYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-51-3
Record name 3-((4-FLUOROPHENYL)SULFONYL)-1-(4-METHOXYPHENYL)-1-PROPANONE
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